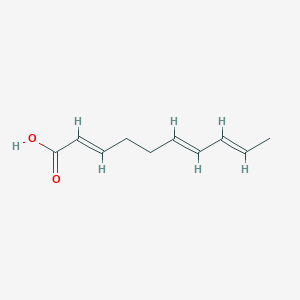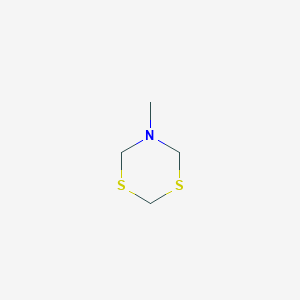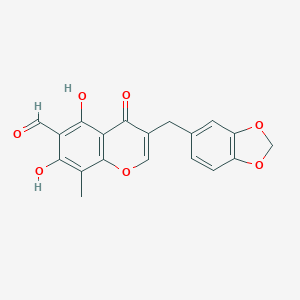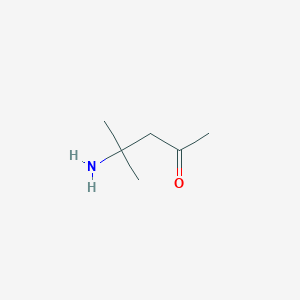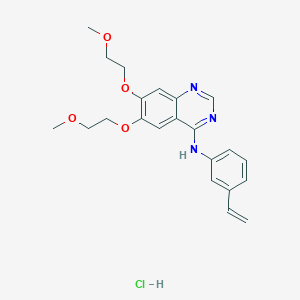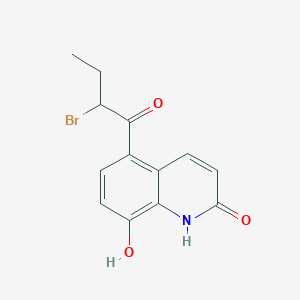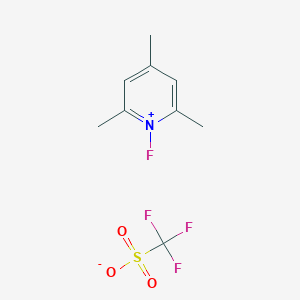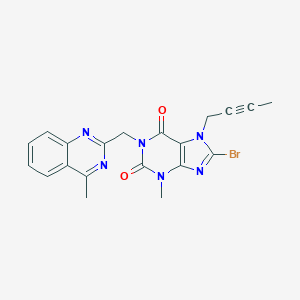
8-溴-7-丁-2-炔基-3-甲基-1-(4-甲基-喹唑啉-2-基甲基)-3,7-二氢嘌呤-2,6-二酮
描述
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions designed to introduce various functional groups into the purine backbone, enhancing its biological activity and specificity. An example within this context is the synthesis of BI 1356, a dipeptidyl peptidase-4 inhibitor, which shares structural similarities with the compound of interest (Thomas et al., 2008). The synthesis often involves the strategic introduction of bromo and methyl groups to achieve the desired biological effects.
Molecular Structure Analysis
The molecular structure of purine derivatives, including the compound , is critical for their biological activity. Structural analyses often involve X-ray crystallography and spectroscopic methods to elucidate the arrangement of atoms and the presence of functional groups that dictate interaction with biological targets. The structural complexity and specific substitutions on the purine ring system, such as bromo and methyl groups, play a significant role in the compound's reactivity and potential biological applications.
Chemical Reactions and Properties
Compounds like "8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione" undergo various chemical reactions, including nucleophilic substitution and addition reactions, which are essential for their synthesis and modification. These reactions are influenced by the presence of functional groups, such as the bromo and methyl groups, which can affect the compound's reactivity and stability (Khaliullin & Klen, 2010).
科学研究应用
药代动力学和代谢
密切相关的化合物利格列汀的药代动力学和代谢得到了广泛的研究。结果表明,粪便排泄是主要的途径,母体化合物是所有基质中最丰富的放射性物质。该研究深入了解了涉及 CYP3A4 依赖性过程的代谢途径,并通过质谱和 NMR 研究鉴定了微量代谢物 (Blech et al., 2010).
合成方法
多项研究致力于合成衍生物和相关化合物,展示了多种合成方法。例如,报道了 6,7-二氢[1,3]噻唑并[2,3-f]嘌呤-2,4(1H,3H)-二酮的新合成途径,展示了制备这些衍生物的创新一步法 (Khaliullin & Klen, 2010)。另一项研究重点关注 3,5-二溴-1-(噻环-2-基甲基)-1,2,4-三唑的反应,导致形成具有潜在生化应用的新化合物 (Khaliullin et al., 2014).
糖尿病治疗的临床开发
该化合物的变体 BI 1356 被研究其作为 DPP-4 抑制剂的效力和作用持续时间,与其他 2 型糖尿病抑制剂相比,具有优异的特性。这项研究强调了其在体外和体内抑制 DPP-4 活性的高选择性和有效性 (Thomas et al., 2008).
抗糖尿病作用
另一项关于 BI 1356 的研究强调了其在糖尿病啮齿动物模型中通过慢性治疗产生的抗糖尿病作用,展示了其如何增加基础胰高血糖素样肽-1 水平并改善血糖控制。这表明其作为低治疗剂量 2 型糖尿病的每日一次治疗的潜力 (Thomas, Tadayyon, & Mark, 2009).
属性
IUPAC Name |
8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN6O2/c1-4-5-10-26-16-17(24-19(26)21)25(3)20(29)27(18(16)28)11-15-22-12(2)13-8-6-7-9-14(13)23-15/h6-9H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZJXCXNYGHNSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647176 | |
| Record name | 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione | |
CAS RN |
853029-57-9 | |
| Record name | 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853029-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

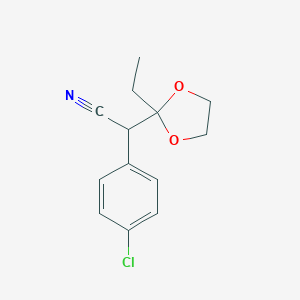
![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)
